2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, a piperazine ring, and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Attachment of the 1,3-benzodioxole moiety to the piperazine ring: This step involves the alkylation of the piperazine ring with the 1,3-benzodioxole moiety using a suitable alkylating agent.
Formation of the indole group: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the indole group with the piperazine derivative: This final step involves the coupling of the indole group with the piperazine derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the indole group can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(1H-indol-1-yl)ethanone
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dimethyl-1H-indol-1-yl)ethanone
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-2-yl)ethanone
Uniqueness
The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The molecular formula of the compound is C16H18N4O2, with a molar mass of 298.34 g/mol. Its structure features a piperazine moiety linked to a benzodioxole and an indole derivative, which are known to contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H18N4O2 |
Molar Mass | 298.34 g/mol |
CAS Number | 3605-01-4 |
Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including anticancer effects and modulation of neurotransmitter systems. The specific mechanisms by which this compound exerts its effects include:
- Dopamine Receptor Agonism : Similar to other benzodioxole derivatives like piribedil, this compound may act as a dopamine agonist, which is beneficial in treating Parkinson's disease by alleviating motor symptoms such as tremors .
- Inhibition of Cancer Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting mitochondrial function .
Biological Activity in Cancer Research
A study evaluated the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Case Study: Anticancer Efficacy
In vitro studies reported that the compound exhibited promising anticancer activity against A549 cells with an IC50 value indicating effective inhibition at low concentrations. The mechanism involved:
- Induction of Apoptosis : Flow cytometry analysis revealed that treated cells showed increased early and late-stage apoptosis.
- Mitochondrial Membrane Potential Disruption : The compound caused a significant decrease in mitochondrial membrane potential, leading to cell death .
Neurological Applications
The potential use of this compound in neurological disorders stems from its structural similarity to known dopamine agonists. Research has indicated that it may help manage symptoms associated with Parkinson's disease by enhancing dopaminergic signaling .
Summary of Findings
The biological activity of this compound encompasses both anticancer properties and neuropharmacological effects. Its ability to induce apoptosis in cancer cells while potentially modulating dopaminergic activity presents a dual therapeutic avenue.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethylindol-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O3/c1-17-18(2)27(21-6-4-3-5-20(17)21)24(28)15-26-11-9-25(10-12-26)14-19-7-8-22-23(13-19)30-16-29-22/h3-8,13H,9-12,14-16H2,1-2H3 |
InChI Key |
SDOSXTRMEJLXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.